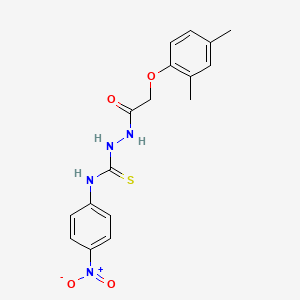
Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate” is an organic compound with the molecular formula C13H24N2O2 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.35 . It is a white solid at room temperature . .科学的研究の応用
Pharmaceutical Research and Drug Development
This compound, with the CAS number 2171878-32-1, is utilized in pharmaceutical research due to its potential as a building block in drug synthesis. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. The tert-butyl group can be easily removed under acidic conditions, revealing a free carboxylic acid that can be further reacted to create diverse drug candidates .
Bioconjugation Studies
EN300-1644061’s reactive amine group makes it a prime candidate for bioconjugation studies. This involves attaching the compound to biomolecules to study drug delivery mechanisms or to create novel biologically active conjugates. The compound’s stability and reactivity under physiological conditions are of particular interest in these studies .
Material Science
In material science, the compound’s unique cyclic structure is explored for the synthesis of polymers with potential applications in creating new materials with specific mechanical properties. Researchers are interested in how the incorporation of this compound into polymer chains may affect flexibility, durability, and other material characteristics .
Catalysis
The compound’s tertiary amine can act as a ligand in catalytic systems. It can coordinate to metal centers and influence the reactivity of the catalyst. Studies are ongoing to determine the efficacy of EN300-1644061 in various catalytic reactions, including those important in organic synthesis .
Analytical Chemistry
EN300-1644061 can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. Its distinct mass and NMR signals help in the identification and quantification of similar compounds in complex mixtures .
Neuroscience Research
Due to the presence of the piperidine ring, a motif commonly found in neurological agents, this compound is being studied for its potential effects on the central nervous system. It could serve as a precursor or a modulator in the synthesis of compounds targeting neurological pathways .
Agricultural Chemistry
The compound’s potential use in agricultural chemistry is being investigated, particularly in the synthesis of new pesticides or herbicides. Its structural features may contribute to the development of compounds with specific modes of action against pests or weeds .
Environmental Science
In environmental science, EN300-1644061 is examined for its degradation products and environmental fate. Understanding its breakdown and interaction with environmental factors is crucial for assessing its impact and for the development of environmentally friendly derivatives .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUANTFCNFMEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871314.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)
![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)